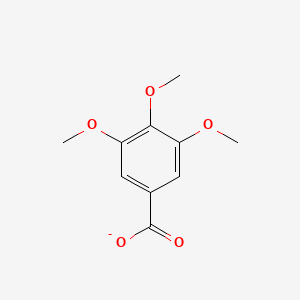
3,4,5-Trimethoxybenzoate
Vue d'ensemble
Description
3,4,5-trimethoxybenzoate is the conjugate base of 3,4,5-trimethoxybenzoic acid. It is a conjugate base of a 3,4,5-trimethoxybenzoic acid.
Applications De Recherche Scientifique
Solubility and Solute Descriptors
Hart et al. (2018) employed spectroscopic methods to determine the solubility of 3,4,5-trimethoxybenzoic acid in various organic solvents. This research aids in understanding the solubility characteristics of 3,4,5-trimethoxybenzoic acid, contributing to its applications in different solvents for scientific purposes (Hart et al., 2018).
Mercuriation and Synthesis of Derivatives
Vicente et al. (1992) re-investigated the mercuriation of 3,4,5-trimethoxybenzoic acid, which is a process of introducing mercury into the compound. This research is significant for understanding the chemical properties and potential applications of mercuriated derivatives of 3,4,5-trimethoxybenzoic acid (Vicente et al., 1992).
Biochemical Degradation
Donnelly and Dagley (1980) studied the oxidation of 3,4,5-trimethoxybenzoic acid by Pseudomonas putida, demonstrating its potential in biochemical processes and environmental degradation studies (Donnelly & Dagley, 1980).
Thermodynamics and Energy Studies
Roux et al. (2001) measured the enthalpy of combustion and sublimation of 3,4,5-trimethoxybenzoic acid. This research contributes to the understanding of the energy properties of the compound, which is essential in thermodynamic studies (Roux et al., 2001).
Interaction with Bovine Serum Albumin
Hu et al. (2006) conducted studies on the interaction between 3,4,5-trimethoxybenzoic acid and bovine serum albumin using fluorescence and UV-vis absorption spectroscopy. This research is crucial for understanding how this compound interacts with proteins, which can have implications in biochemistry and pharmacology (Hu et al., 2006).
Propriétés
Formule moléculaire |
C10H11O5- |
|---|---|
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/p-1 |
Clé InChI |
SJSOFNCYXJUNBT-UHFFFAOYSA-M |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)[O-] |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1228204.png)
![N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1228205.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide](/img/structure/B1228207.png)
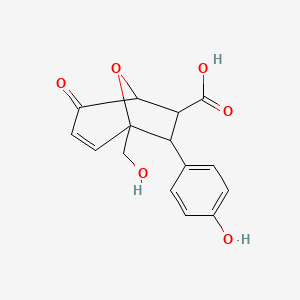
![Bis[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B1228210.png)
![3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester](/img/structure/B1228213.png)
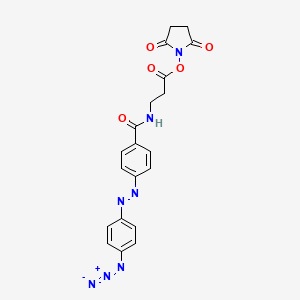
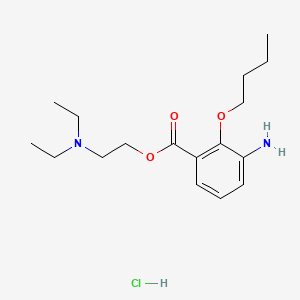
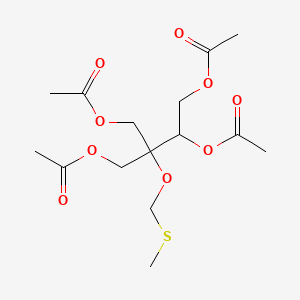
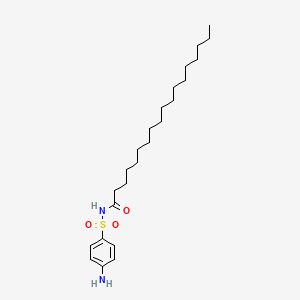
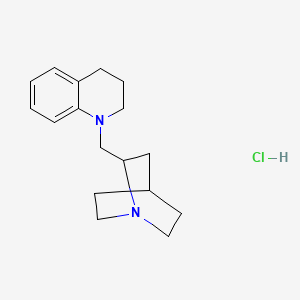

![N,N-dimethyl-4-[[3-[3-(5-methyl-2-furanyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]sulfonyl]benzenesulfonamide](/img/structure/B1228226.png)
![3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid](/img/structure/B1228227.png)
